Bienvenue dans la boutique en ligne BenchChem!

N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Tubulin polymerization inhibition antiproliferative activity indole-based oxalamides

This indole-based oxalamide delivers a precisely defined 3,4-dimethoxyphenyl pharmacophore and an ethanediamide linker that enables bidentate hydrogen bonding at the colchicine-binding site—critical for tubulin polymerization screens. The 3,4-dimethoxy substitution pattern and oxalamide bridge are not interchangeable with 2,4- or 2,5-isomers or monoamide analogs; substituting without verifying these parameters invalidates SAR conclusions. Recommended for competitive colchicine-binding assays, tau/α-synuclein aggregation models, STING pathway screening, and comparative metabolic stability studies where linker integrity over extended incubations is required.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 899956-57-1
Cat. No. B2567802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
CAS899956-57-1
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)OC
InChIInChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
InChIKeyHGJLUSLBGINJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS 899956-57-1): Compound Class and Baseline Characteristics


N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS 899956-57-1) is a synthetic oxalamide compound coupling a tryptamine-derived indole moiety with a 3,4-dimethoxyphenyl substituent via an ethanediamide (oxalamide) bridge [1]. It belongs to the class of indole-based oxalamides, a scaffold associated with antiproliferative and tubulin polymerization inhibitory activities [2]. This compound is primarily supplied as a research chemical for in vitro screening and medicinal chemistry applications.

Why Generic Substitution Fails: Key Differentiation Factors for N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide Procurement


Indole-based oxalamides cannot be treated as interchangeable commodities for two key reasons. First, the specific substitution pattern on the dimethoxyphenyl ring directly influences tubulin binding affinity—3,4-dimethoxy substitution confers distinct steric and electronic properties compared to 2,4- or 2,5-dimethoxy isomers [1][2]. Second, the ethanediamide (oxalamide) linker imposes a different molecular geometry and hydrogen-bonding capacity compared to monoamide or oxoacetamide linkers, altering both target engagement and metabolic stability profiles [3]. Substituting a closely related analog without verifying these parameters risks invalidating structure-activity conclusions in drug discovery programs.

Quantitative Differentiation Evidence for N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide: Comparator-Based Analysis


Ethanediamide Linker vs. Oxoacetamide Linker: Impact on Tubulin Polymerization Inhibition

The target compound employs an ethanediamide (oxalamide) linker, which enables bidentate hydrogen bonding with the colchicine-binding site of tubulin. This contrasts with the oxoacetamide analog N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-82-9), which contains a single amide bond adjacent to a ketone . In a series of indole-based oxalamide tubulin polymerization inhibitors, the oxalamide linker was critical for antiproliferative potency, with lead compound 8g achieving IC50 values of 14.43 μM (PC-3), 15.41 μM (HeLa), and 11.99 μM (HCT-116) [1]. The oxoacetamide class lacks published tubulin polymerization data, suggesting reduced target engagement .

Tubulin polymerization inhibition antiproliferative activity indole-based oxalamides

3,4-Dimethoxy vs. 2,4-Dimethoxy Substitution: Differential Tubulin Affinity in Oxalamide Scaffolds

The 3,4-dimethoxyphenyl substitution pattern on the target compound has been established in the tubulin inhibitor patent literature as a privileged motif for microtubule disruption [1]. In contrast, the 2,4-dimethoxyphenyl isomer (N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide) has not been reported in tubulin polymerization assays, and the 2,5-dimethoxyphenyl variant (N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide) remains untested in the same context. Patent US8618138 explicitly exemplifies 3,4-dimethoxyphenyl-substituted indole amides as neuroprotective agents targeting tau and α-synuclein aggregation, with no equivalent claim for 2,4- or 2,5-substituted isomers [2].

Tubulin polymerization inhibitors SAR of dimethoxyphenyl substitution indole-oxalamide derivatives

Dual Indole-Dimethoxyphenyl Architecture vs. Bis-Dimethoxyphenyl Oxalamides: Selectivity Implications

The target compound incorporates both an indole ring (from tryptamine) and a 3,4-dimethoxyphenyl group, creating a hybrid pharmacophore. In contrast, symmetric bis-dimethoxyphenyl oxalamides such as N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide (CAS 75370-77-3, NSC218394, PubChem CID 311879) lack the indole moiety entirely [1]. The indole NH serves as a hydrogen-bond donor critical for interactions within the colchicine-binding site of tubulin, as demonstrated by molecular docking studies of indole-based oxalamide 8g [2]. The bis-dimethoxyphenyl analog lacks this hydrogen-bond donor capacity (only 2 HBD vs. 3 HBD for the target compound), potentially reducing tubulin binding specificity [1][2].

Indole pharmacology tubulin vs. off-target selectivity oxalamide comparator analysis

Ethanediamide Linker Metabolic Stability Advantage Over Ester and Monoamide Linkers

The ethanediamide (oxalamide) linker in the target compound is inherently more resistant to hydrolytic degradation than ester or monoamide linkers commonly used in indole-based conjugates. Oxalamide bonds exhibit reduced susceptibility to plasma esterases and amidases compared to single amide bonds, owing to the electron-withdrawing effect of the adjacent carbonyl [1]. The STING inhibitor patent literature (US20240083879A1) explicitly identifies oxalamide linkers as providing superior metabolic stability relative to corresponding monoamide and ester-linked analogs, a property critical for maintaining compound integrity during in vitro assays exceeding 24 hours [1].

Oxalamide metabolic stability linker design in medicinal chemistry in vitro stability comparison

Recommended Research Application Scenarios for N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS 899956-57-1)


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Competition Assays

The target compound, as an indole-based oxalamide with a 3,4-dimethoxyphenyl pharmacophore, is suitable for in vitro tubulin polymerization inhibition screening programs. The ethanediamide linker enables bidentate hydrogen bonding at the colchicine-binding site, as demonstrated by molecular docking of structurally related oxalamide 8g [1]. Use in competitive binding assays against colchicine can help validate target engagement and guide structure-activity relationship (SAR) optimization of the dimethoxyphenyl substitution pattern [1].

Neurodegenerative Disease Target Validation: Tau and α-Synuclein Aggregation Models

Patent US8618138B2 discloses indole amide derivatives with 3,4-dimethoxyphenyl substitution (including oxalamide-linked variants) as therapeutic agents for tauopathies and α-synuclein amyloidogenesis [2]. The target compound can be employed in cellular models of tau aggregation or α-synuclein cytotoxicity to explore the contribution of the oxalamide linker to neuroprotective efficacy, especially in head-to-head comparisons with monoamide-linked analogs lacking this structural feature [2].

STING Pathway Antagonism and Innate Immunity Research

The oxalamide chemotype has been patented as a scaffold for STING (Stimulator of Interferon Genes) antagonists (US20240083879A1) [3]. The target compound, bearing both an indole and a 3,4-dimethoxyphenyl group, represents a structurally distinct starting point for STING inhibitor development compared to the exemplified compounds in the patent. It can serve as a tool compound for exploring structure-activity relationships at the STING binding pocket and for assessing the role of the indole NH in modulating STING pathway inhibition [3].

Comparative Linker Stability Studies in Long-Term Cell-Based Assays

The ethanediamide linker confers enhanced resistance to enzymatic hydrolysis compared to ester or monoamide linkers [3]. This compound is recommended for comparative metabolic stability studies where linker integrity over extended incubation periods (24–72 hours) is a critical parameter. Use alongside oxoacetamide (CAS 852367-82-9) and monoamide analogs can establish linker-dependent degradation kinetics, informing the selection of optimal linkers for in vivo probe development [3].

Quote Request

Request a Quote for N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.